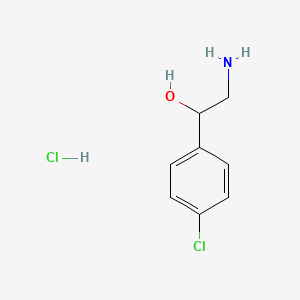

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Übersicht

Beschreibung

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO. It is commonly used as a synthetic intermediate in various chemical reactions and has applications in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-Amino-1-(4-chlorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of catalytic hydrogenation for the reduction step and efficient crystallization techniques for the formation of the hydrochloride salt .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for modifications that can lead to the development of drugs with enhanced efficacy and specificity.

- Key Applications:

- Synthesis of anti-inflammatory and antiviral agents.

- Development of drugs for treating central nervous system disorders.

Case Study: Research has shown that derivatives of 2-amino-1-(4-chlorophenyl)ethanol exhibit promising activity against conditions such as depression and anxiety, highlighting its potential in neuropharmacology .

Biochemical Research

In biochemical studies, this compound is utilized to investigate neurotransmitter activity. This helps researchers understand the mechanisms underlying various neurological functions and disorders.

- Key Applications:

- Studies on receptor-ligand interactions.

- Exploration of enzyme modulation.

Data Table: Neurotransmitter Activity Studies

| Study Focus | Findings |

|---|---|

| Interaction with serotonin receptors | Modulation of receptor activity observed |

| Effects on dopamine pathways | Altered signaling pathways in vitro |

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying biomolecules, enhancing the accuracy of biochemical assays. Its ability to form stable complexes with various analytes aids in the development of sensitive detection methods.

- Key Applications:

- Assays for neurotransmitters and other biomolecules.

- Development of chromatographic techniques.

Case Study: A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) to analyze neurotransmitter levels in biological samples, achieving high sensitivity and specificity .

Formulation Chemistry

This compound acts as a stabilizing agent in pharmaceutical formulations. It improves the shelf-life and efficacy of medicinal products by preventing degradation.

- Key Applications:

- Stabilization of active pharmaceutical ingredients (APIs).

- Enhancement of solubility in formulations.

Data Table: Stability Studies

Material Science

The compound is explored in material science for developing novel materials, particularly polymers with enhanced properties. Its chemical structure allows it to be incorporated into various polymer matrices.

- Key Applications:

- Synthesis of conductive polymers.

- Development of biocompatible materials for medical applications.

Case Study: Research indicates that incorporating this compound into polymer blends significantly enhances mechanical properties and thermal stability, making it suitable for advanced applications .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1-(4-bromophenyl)ethanol hydrochloride

- 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride

- 2-Amino-1-(4-methylphenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .

Biologische Aktivität

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, with the CAS number 41870-82-0, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Formula : C8H10ClNO·HCl

- Molecular Weight : 208.08 g/mol

- IUPAC Name : 2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride

- Purity : Typically available at 95% purity

Biological Activities

The biological activities of this compound are primarily linked to its structural properties, which allow it to interact with various biological targets. The following sections summarize key findings from recent studies.

Antiviral Activity

Research indicates that derivatives of amino alcohols, including this compound, exhibit antiviral properties. For instance, the compound has been explored in the synthesis of antiviral agents, including those targeting HIV and other viral infections. The importance of enantiomeric purity in these compounds has been highlighted, as specific stereoisomers demonstrate enhanced antiviral efficacy .

Antitumor Properties

Chalcone derivatives, which are structurally related to amino alcohols, have shown significant antitumor activity. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The potential of this compound in this context warrants further investigation.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been documented. These compounds often exhibit broad-spectrum activity against bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthesis and Applications

This compound can be synthesized through various methods involving the reduction of corresponding ketones or haloketones using biocatalysts such as alcohol dehydrogenases. This approach not only enhances yield but also ensures high enantiomeric purity .

Case Study: Synthesis via Biocatalysis

A notable study demonstrated the successful one-pot synthesis of amino alcohols from azido ketones using alcohol dehydrogenase (ADH) combined with palladium nanoparticles (Pd-NPs). This method yielded 84% isolated yield with >99% enantiomeric excess, showcasing the efficiency of biocatalytic processes in producing bioactive compounds .

Safety and Toxicology

While this compound shows promising biological activities, safety data indicates that it may pose risks if ingested or if it comes into contact with skin. It is classified as harmful if swallowed or dermally absorbed . Proper handling and safety measures are essential when working with this compound.

Eigenschaften

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQBTSMAZWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498118 | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-53-0 | |

| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6314-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.